molecular formula C10H7F5O2 B3059490 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- CAS No. 345901-60-2

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-

Cat. No.: B3059490
CAS No.: 345901-60-2
M. Wt: 254.15 g/mol
InChI Key: TWLGLPXTSLFTBV-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- is a fluorinated aromatic ketone characterized by a pentafluoro substitution on the second and third carbons of the propanone backbone and a 4-methoxyphenyl group attached to the first carbon. The pentafluoro substituents likely confer high electronegativity and stability, while the 4-methoxyphenyl group contributes resonance effects, influencing reactivity in organic syntheses or analytical derivatization .

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLGLPXTSLFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375098
Record name 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345901-60-2
Record name 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- involves several steps, typically starting with the preparation of the pentafluorinated propanone precursor. This precursor is then reacted with a methoxyphenyl derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorinated group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl ring can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- (Target Compound) - Pentafluoro (C2, C3), 4-methoxyphenyl (C1) C10H7F5O2 266.16 (calculated) Hypothesized high electronegativity, potential use in GC/MS derivatization or asymmetric synthesis.
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one - Trifluoro (C1), 4-methoxyphenyl (C3) C10H9F3O2 218.17 Predicted boiling point: 61°C; used as a fluorinated building block in organic chemistry.
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one - 4-Methoxyphenyl (C1), 3,4,5-trimethoxyphenyl (C3) C19H22O5 330.37 Potential pharmacological activity due to multiple methoxy groups.
1-Propanone, 1-(4-methoxyphenyl) - 4-Methoxyphenyl (C1), no fluorine substituents C10H12O2 164.20 Boiling point: 418.2 K (145°C); used as a precursor in fragrance and pharmaceutical synthesis.
4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone - Bromo, fluoro (aromatic ring), 3-methoxyphenyl (C3) C16H14BrFO2 345.19 Halogenated analog; applications in medicinal chemistry or cross-coupling reactions.
2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride - Pentafluoro (C2, C3), 4-methoxyphenyl (C1), amine hydrochloride C10H10F5NO·HCl 297.66 Fluorinated amine derivative; potential intermediate in agrochemical or drug synthesis.

Structural and Functional Analysis

  • Methoxy Group Positioning: The para-methoxy group in the target compound and 1-Propanone, 1-(4-methoxyphenyl) facilitates resonance stabilization of the ketone, whereas analogs with meta-methoxy substituents (e.g., 4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone ) exhibit steric and electronic variations impacting reactivity.
  • Applications: Fluorinated propanones are frequently used in GC/MS derivatization (e.g., pentafluoropropanol derivatives in ) and asymmetric synthesis (e.g., oxazaborolidine-catalyzed reductions in ).

Biological Activity

1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)- (commonly referred to as pentafluoropropiophenone) is a fluorinated aromatic ketone that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including its pharmacological effects and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H8F5O
  • Molecular Weight : 252.17 g/mol
  • IUPAC Name : 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-

The compound features a propanone backbone with a pentafluorinated substituent and a methoxyphenyl group, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of pentafluoropropiophenone have been less extensively documented compared to other derivatives; however, insights can be drawn from related compounds.

Antimicrobial Activity

Studies have shown that fluorinated compounds can enhance antimicrobial activity due to increased lipophilicity and bioavailability. For instance:

  • Fluorinated Phenyl Compounds : Research indicates that fluorinated phenyl compounds can inhibit bacterial growth effectively. For example, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) against E. coli and S. aureus ranging from 62.5 to 125 µg/mL .

Anticancer Activity

The potential anticancer properties of similar aromatic ketones have been explored in various studies:

  • Mechanism of Action : Compounds like 4-methoxypropiophenone have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Case Studies

  • Antibacterial Effects : A study on methanolic extracts containing similar phenolic compounds revealed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that the structural characteristics of pentafluoropropiophenone may contribute similarly to antibacterial efficacy .
  • Anticancer Potential : In vitro studies have indicated that derivatives of methoxy-substituted phenyl ketones exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Data Table: Biological Activity Summary

Activity TypeCompound TypeMIC/IC50 ValuesReference
AntimicrobialFluorinated Phenyl CompoundsMIC = 62.5 - 125 µg/mL
AnticancerMethoxy-substituted Aromatic KetonesIC50 = 226 µg/mL (HeLa)
AnticancerMethoxy-substituted Aromatic KetonesIC50 = 242.52 µg/mL (A549)

Q & A

Q. What are the key structural characteristics of 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-one, and how can they be validated experimentally?

The compound features a propanone backbone with five fluorine atoms at the C2 and C3 positions and a 4-methoxyphenyl group at C1. Structural validation typically employs:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C10H7F5O, MW 254.16 g/mol) by matching the observed m/z with theoretical values .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR detects fluorine environments (e.g., δ -75 to -85 ppm for CF3 groups), while ¹H NMR identifies methoxy (-OCH3) and aromatic protons .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the aryl group and fluorine spatial arrangement .

Q. What synthetic routes are commonly used to prepare this compound?

A standard approach involves Friedel-Crafts acylation :

  • React 4-methoxybenzaldehyde with a fluorinated acyl chloride (e.g., pentafluoropropionyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl3) .
  • Alternative methods include Grignard reactions using fluorinated ketones or nucleophilic substitution on pre-fluorinated intermediates .
  • Purity is optimized via recrystallization in ethanol or hexane .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoro group influence the compound’s reactivity in cross-coupling reactions?

The pentafluoro moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). However, steric hindrance from fluorine atoms may reduce reaction yields. Experimental optimization includes:

  • Catalyst Screening : Pd(PPh3)4 or Pd(dba)2 with bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

Q. What challenges arise in characterizing the compound’s thermodynamic properties, and how can they be addressed?

  • Boiling Point and Density : Experimental values (e.g., Tboil ≈ 418 K , density 1.505 g/mL ) may deviate from computational predictions due to fluorine’s high electronegativity. Validate via differential scanning calorimetry (DSC) and gas chromatography (GC) .
  • Solubility : Limited solubility in water necessitates use of fluorophilic solvents (e.g., hexafluoroisopropanol) for spectroscopic studies .

Q. How does the compound perform as a derivatization agent in analytical chemistry?

The pentafluoro group enhances volatility and detection sensitivity in GC-MS applications:

  • Derivatization of Polar Analytes : Reacts with hydroxyl or amine groups (e.g., in neurotransmitters) to form stable, volatile derivatives .
  • Quantitative Analysis : Calibration curves using isotopically labeled analogs (e.g., ¹³C or ¹⁵N) improve accuracy in trace-level detection .

Data Contradictions and Resolution

Q. Discrepancies in reported molecular weight values: How to reconcile them?

  • Example : Some sources cite MW 254.16 g/mol , while others suggest 256.17 g/mol . Resolution involves:
  • Isotopic Purity : Natural abundance of ¹⁹F isotopes (e.g., ¹⁸F vs. ¹⁹F) may affect HRMS results.
  • Synthetic Byproducts : Trace fluorinated impurities (e.g., unreacted acyl chlorides) skew measurements. Purify via preparative HPLC .

Q. Conflicting reactivity data in fluorinated ketone reactions: What factors contribute?

  • Solvent Polarity : Reactions in THF vs. DMF yield differing regioselectivity due to solvation effects on the transition state .
  • Catalyst Deactivation : Fluorine’s electron-withdrawing nature may poison Lewis acids (e.g., AlCl3). Use moisture-free conditions and low temperatures (-20°C) .

Methodological Recommendations

  • Synthetic Optimization : Employ design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for improved yields .
  • Spectroscopic Validation : Combine ¹H/¹³C/¹⁹F NMR with IR spectroscopy to confirm functional group integrity .
  • Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., Fukui indices for electrophilic sites) to guide reaction design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-
Reactant of Route 2
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1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)-

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